![molecular formula C7H5N3 B13794983 3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene CAS No. 500863-56-9](/img/structure/B13794983.png)
3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene is a bicyclic compound with the molecular formula C7H5N3. It is a member of the triazabicyclo family, known for its unique structure and reactivity.
Méthodes De Préparation
The synthesis of 3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of benzalphthalide with an amine in the presence of a catalyst such as toluene . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene has a wide range of applications in scientific research:
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism by which 3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene exerts its effects involves its interaction with molecular targets and pathways. As a catalyst, it facilitates various chemical reactions by lowering the activation energy and stabilizing transition states. Its bicyclic structure allows it to form stable complexes with substrates, enhancing its catalytic efficiency .
Comparaison Avec Des Composés Similaires
3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene can be compared with other similar compounds such as:
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): Known for its strong basicity and catalytic properties.
1,4-Diazabicyclo[2.2.2]octane (DABCO): Commonly used as a catalyst and nucleophilic reagent.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Another strong base used in organic synthesis.
7-Methyl-1,5,7-triazabicyclo dec-5-ene (MTBD): Similar to TBD but with a methyl group enhancing its reactivity.
These compounds share similar bicyclic structures and catalytic properties, but this compound stands out due to its unique triazabicyclo framework and specific reactivity patterns.
Propriétés
Numéro CAS |
500863-56-9 |
|---|---|
Formule moléculaire |
C7H5N3 |
Poids moléculaire |
131.13 g/mol |
Nom IUPAC |
3,4,7-triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C7H5N3/c1-2-8-7-3-6(1)4-9-10-5-7/h1-5H |
Clé InChI |
BPKAYTUSWZNWIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C=C1C=NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dihexyl-](/img/structure/B13794910.png)
![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B13794917.png)
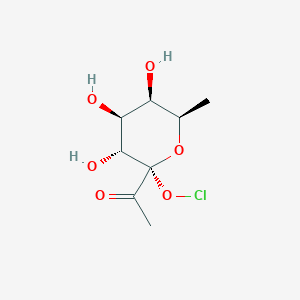
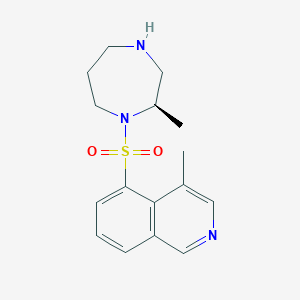
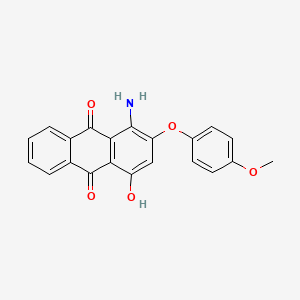


![6-Bromo-2,2-spirocyclobutane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13794946.png)
![2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile](/img/structure/B13794947.png)
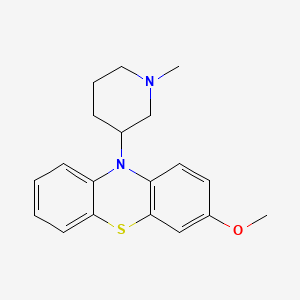
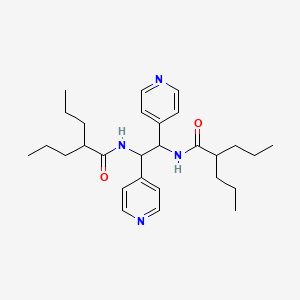
![2,4-Dimethyl-1-[(oxiran-2-yl)methyl]piperazine](/img/structure/B13794973.png)
![Acetamide,2-[[3-(furan-2-ylmethyl)-3,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B13794987.png)
